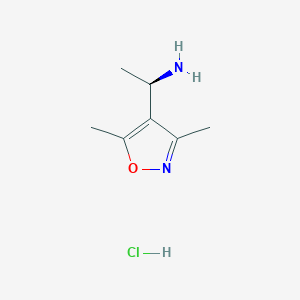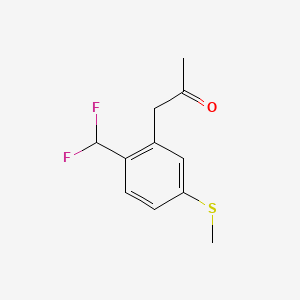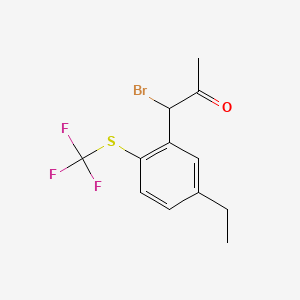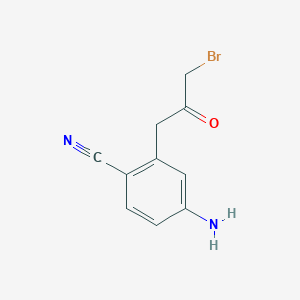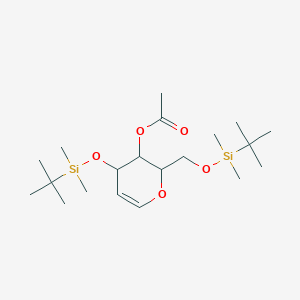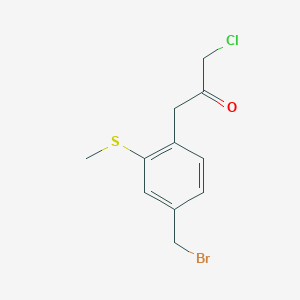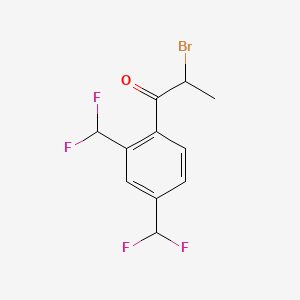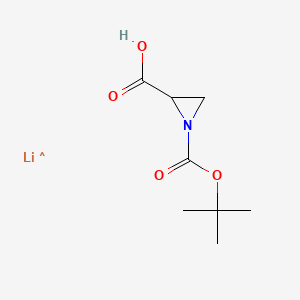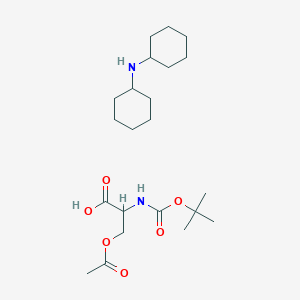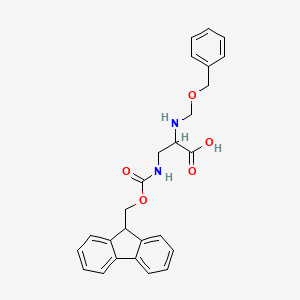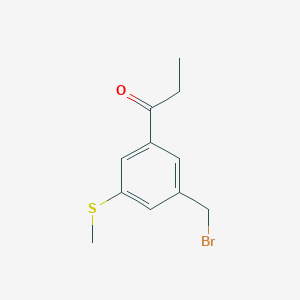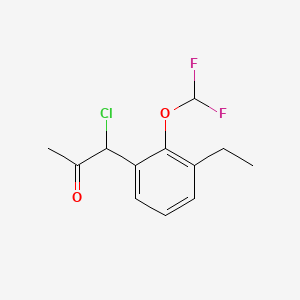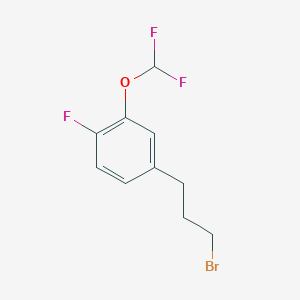
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains the difluoromethoxy and fluorine substituents.
Bromopropylation: The introduction of the bromopropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the bromopropyl group.
Oxidation and Reduction: These reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene exerts its effects depends on the specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4-fluorobenzene: Lacks the difluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-Bromopropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of a difluoromethoxy group, resulting in different electronic effects and reactivity.
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene:
Uniqueness: 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene is unique due to the presence of both the difluoromethoxy and bromopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrF3O |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-2-(difluoromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C10H10BrF3O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
OANJKVIMMVSLJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


